Neladenoson bialanate, also known as BAY 1067197, is a novel pharmacological compound developed as a selective partial agonist of the adenosine A1 receptor. It has been primarily investigated for its potential therapeutic applications in heart failure with reduced ejection fraction. The compound is designed to elicit cardioprotective effects while minimizing adverse side effects commonly associated with full agonists, such as bradycardia and altered renal hemodynamics .
Neladenoson bialanate is synthesized by Servier, a pharmaceutical company. It belongs to the class of non-nucleoside adenosine receptor agonists, specifically targeting the adenosine A1 receptor. This classification highlights its mechanism of action, which is distinct from traditional nucleoside-based adenosine analogs .
The synthesis of neladenoson bialanate involves several steps that optimize its pharmacokinetic properties. The compound is derived from modifications of existing adenosine analogs to enhance selectivity and potency at the A1 receptor. Key synthetic pathways include:
Neladenoson bialanate has a complex molecular structure characterized by specific functional groups that confer its selective activity at the A1 receptor. The structural formula includes:
The molecular weight of neladenoson bialanate is approximately 407.87 g/mol, with a chemical formula of C22H25ClN4O3S .
Neladenoson bialanate undergoes various chemical reactions during its synthesis and metabolic processing:
Neladenoson bialanate functions primarily as a partial agonist at the adenosine A1 receptor. Its mechanism involves:
Neladenoson bialanate exhibits several notable physical and chemical properties:
Relevant analyses have shown that neladenoson maintains its structural integrity in biological environments, facilitating sustained receptor interaction .
Neladenoson bialanate has been primarily investigated for its potential applications in treating heart failure with reduced ejection fraction. Clinical trials have assessed its efficacy in improving cardiac function and clinical outcomes in patients suffering from chronic heart failure. Although early-phase trials indicated safety, larger phase IIb studies revealed no significant benefits on primary endpoints such as left ventricular ejection fraction or N-terminal pro-B-type natriuretic peptide levels . Ongoing research continues to explore its role in other cardiovascular conditions and potential modifications to enhance therapeutic outcomes.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3